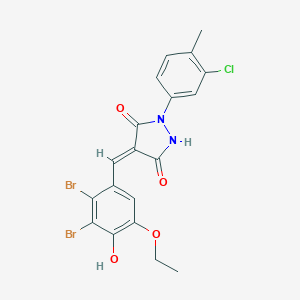
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMEP belongs to the class of pyrazolidinedione compounds and has been found to have potent biological activities.
作用機序
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to have antioxidant properties, which may protect against oxidative damage in the brain.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its potent biological activity. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have a number of therapeutic applications, making it a valuable tool for researchers. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its complex synthesis process, which may limit its availability.
将来の方向性
There are several future directions for research on 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the potential use of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new synthetic methods for 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, which may improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione and its potential side effects.
合成法
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a complex process that involves several steps. The first step involves the synthesis of 3-chloro-4-methylphenylhydrazine, which is then reacted with ethyl acetoacetate to produce 1-(3-chloro-4-methylphenyl)-3-ethoxycarbonylpyrazolidine-5-one. This compound is then reacted with 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde to produce the final product, 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione.
科学的研究の応用
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic, anti-inflammatory, and anti-convulsant properties. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
製品名 |
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione |
|---|---|
分子式 |
C19H15Br2ClN2O4 |
分子量 |
530.6 g/mol |
IUPAC名 |
(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H15Br2ClN2O4/c1-3-28-14-7-10(15(20)16(21)17(14)25)6-12-18(26)23-24(19(12)27)11-5-4-9(2)13(22)8-11/h4-8,25H,3H2,1-2H3,(H,23,26)/b12-6+ |
InChIキー |
ATQPVNMQEHXKSS-WUXMJOGZSA-N |
異性体SMILES |
CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
正規SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301535.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 2-[4-(allyloxy)-3,5-dichlorobenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301537.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301541.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-({5-[4-chloro-3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301548.png)